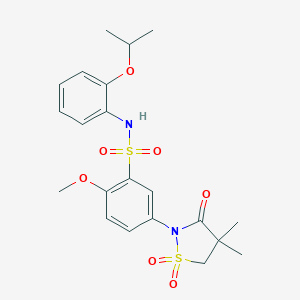
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known as DMBCMT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects on cognitive function. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has also been shown to bind to various receptors in the body, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its potential neuroprotective effects. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory diseases. In addition, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have antitumor activity, which may make it a promising candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of using N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its versatility. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be easily modified to incorporate various functional groups, which can be used to tune its properties for specific applications. However, one of the main limitations of using N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively low solubility in common solvents such as water and ethanol. This can make it difficult to work with in certain applications, such as biological assays.
将来の方向性
There are many potential future directions for research on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. One area of particular interest is the development of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide-based materials for use in organic electronics. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has already been shown to have promising properties for this application, and further research could lead to the development of new and improved materials with even better performance. Another potential future direction is the development of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide-based drugs for the treatment of various diseases. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has already shown promise as a potential drug candidate, and further research could lead to the development of new and more effective treatments. Finally, further studies on the mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide could lead to a better understanding of its pharmacological effects and potential therapeutic applications.
合成法
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2,4-dimethyl-1,3-thiazol-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and luminescence. In organic electronics, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been studied as a potential component for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
特性
製品名 |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
|---|---|
分子式 |
C15H15N3OS2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N3OS2/c1-7-5-8(2)12-11(6-7)21-15(17-12)18-14(19)13-9(3)16-10(4)20-13/h5-6H,1-4H3,(H,17,18,19) |
InChIキー |
IVOZNFPDMCJKPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=C(S3)C)C)C |
正規SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=C(S3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)



![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)